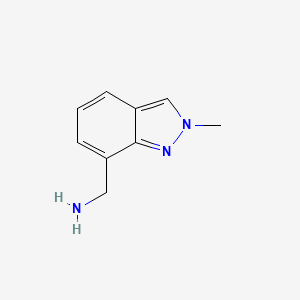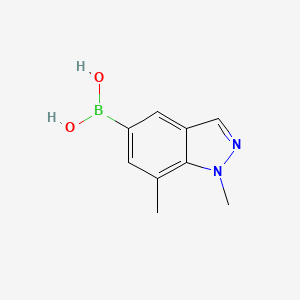
1-(5-Bromo-2-fluorophenyl)ethanol
描述
1-(5-Bromo-2-fluorophenyl)ethanol is an organic compound with the molecular formula C₈H₈BrFO It is a halogenated phenyl ethanol derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring
作用机制
Target of Action
It is known that brominated and fluorinated phenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
Brominated and fluorinated compounds are known to participate in various chemical reactions such as free radical reactions and nucleophilic substitutions . The bromine and fluorine atoms in 1-(5-Bromo-2-fluorophenyl)ethanol could potentially enhance the reactivity of the compound, allowing it to interact with its targets in unique ways .
Biochemical Pathways
Brominated and fluorinated compounds are known to influence various biochemical pathways due to their high reactivity .
Pharmacokinetics
Bromine and fluorine atoms are often used in drug design to improve the metabolic stability and permeability of compounds .
Result of Action
Brominated and fluorinated compounds are known to have various biological effects, depending on their specific structures and the targets they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets .
生化分析
Biochemical Properties
1-(5-Bromo-2-fluorophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can lead to the modulation of enzyme activity, influencing the overall biochemical pathways within the cell .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses to stress . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the activation or inhibition of various enzymes. This, in turn, can result in changes in gene expression and cellular function . For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. For example, it can influence the activity of enzymes such as glutathione peroxidase and NADPH oxidase, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity . For instance, it has been observed to localize to the mitochondria, where it can impact mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been found to localize to the nucleus, where it can influence gene expression and cellular responses to stress . Additionally, its localization to the endoplasmic reticulum can impact protein folding and secretion .
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-Bromo-2-fluorophenyl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. The process may also include purification steps such as recrystallization or chromatography to ensure the desired purity of the final product .
化学反应分析
Types of Reactions: 1-(5-Bromo-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(5-Bromo-2-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in an alkaline medium.
属性
IUPAC Name |
1-(5-bromo-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIJUQVYIYCHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657747 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-15-4 | |
| Record name | 5-Bromo-2-fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)








![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386934.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1386935.png)

![1-[(2-Methyl-4-methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386939.png)

